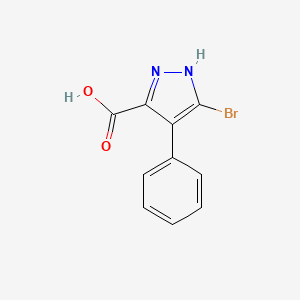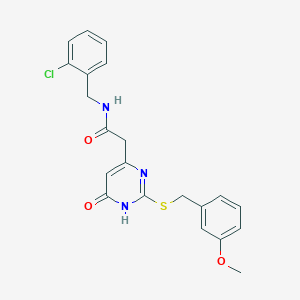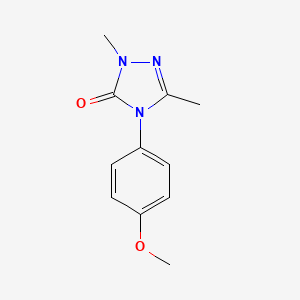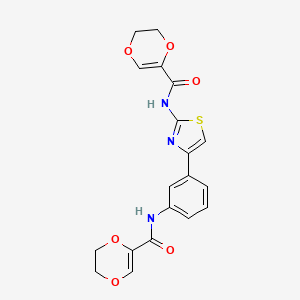![molecular formula C20H20FN3O2 B2968128 N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-66-6](/img/structure/B2968128.png)
N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a class of compounds that have been found to have potential therapeutic applications in cancer treatment . Quinazoline derivatives have a wide range of biological properties, and many are approved for antitumor clinical use . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various synthetic strategies have been reported for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is likely to be complex, given the presence of multiple cyclic systems and a variety of substituents. The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Chemical Reactions Analysis
The chemical reactions involving “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” are likely to be complex and varied, given the presence of multiple reactive sites on the molecule. The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” are likely to be influenced by the presence of multiple cyclic systems and a variety of substituents. The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been studied for their potential as anticancer agents. They can act as inhibitors for various receptors and enzymes involved in cancer cell proliferation .
Antimicrobial Properties
Some quinazoline compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
EGFR/HER2 Inhibitors
Quinazoline derivatives can serve as irreversible dual EGFR/HER2 inhibitors, which are important targets in cancer therapy .
Targeted Therapy for Bladder Cancer
Research has indicated that quinazoline compounds could be used in targeted therapy directed at specific molecular pathways in bladder cancer treatment .
Antiproliferative Activity
Quinazoline derivatives containing certain groups have been designed and synthesized to evaluate their antiproliferative activity against various cell lines .
ChemEngineering | Free Full-Text | Recent Advances on Quinazoline Derivatives Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Bladder Cancer Design, synthesis and anti-tumor activity evaluation of 4,6,7…
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives, to which this compound belongs, have a wide range of biological properties and can interact with many targets, receptors, or microorganisms .
Mode of Action
For instance, some quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to a decrease in the activity of those targets .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The logp and logd values of a similar compound were found to be 3569 and 35682 respectively, indicating its lipophilicity, which could influence its absorption and distribution .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Safety and Hazards
As with any compound, the safety and hazards associated with “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” would depend on a variety of factors, including its physical and chemical properties, how it is used, and the extent of exposure. It’s important to note that many quinazoline derivatives are used in cancer treatment, which suggests that they have a favorable safety profile in therapeutic contexts .
Orientations Futures
The future directions for research on “N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and related compounds are likely to involve further exploration of their therapeutic potential, particularly in the context of cancer treatment. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Further studies are needed to fully understand the potential of these compounds in various therapeutic contexts.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBZCJKYTIIRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)


![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)
![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)



![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)
